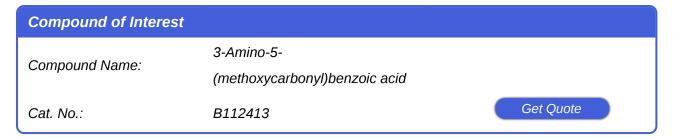


Potential Research Applications of 3-Amino-5-(methoxycarbonyl)benzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(methoxycarbonyl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its utility as a synthetic building block for anticancer and anti-inflammatory drugs. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

3-Amino-5-(methoxycarbonyl)benzoic acid is an aromatic organic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a methyl ester, provides multiple reaction sites for chemical modification. This versatility has been exploited by researchers to generate libraries of derivatives with diverse pharmacological activities. This guide will explore two primary areas of application: the development of anticancer agents targeting histone



deacetylase 8 (HDAC8) and the creation of anti-inflammatory compounds that act as P2Y14 receptor antagonists, thereby inhibiting the NLRP3 inflammasome pathway.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Amino-5-(methoxycarbonyl)benzoic acid** is provided in the table below.

Property	Value	Reference
CAS Number	28179-47-7	[1][2]
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[2]
Appearance	Solid	[1][2]
Purity	97-98%	[1][2]
Storage Temperature	2-8°C, Keep in dark place, sealed in dry	[2]

Synthetic Protocols

While a direct, published synthesis for **3-Amino-5-(methoxycarbonyl)benzoic acid** is not readily available, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The most likely pathway involves the esterification of 3,5-diaminobenzoic acid.

Proposed Synthesis of 3-Amino-5-(methoxycarbonyl)benzoic acid

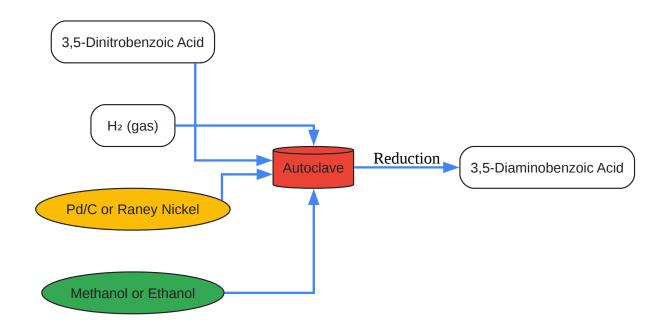
The proposed synthesis is a two-step process starting from the commercially available 3,5-dinitrobenzoic acid.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid



This step involves the reduction of the two nitro groups to amino groups. Catalytic hydrogenation is a common and effective method for this transformation.

· Reaction Workflow:



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Fig 1. Workflow for the reduction of 3,5-dinitrobenzoic acid.

• Experimental Protocol:

- In a high-pressure autoclave, suspend 3,5-dinitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney nickel (typically 1-5 mol%).
- Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 2-5 MPa.
- Heat the reaction mixture to 70-150°C and stir vigorously for 2-10 hours, or until hydrogen uptake ceases.

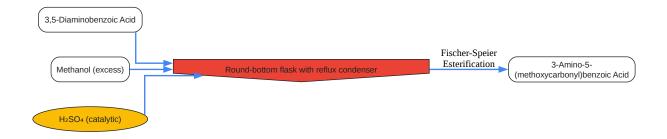


- After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.
- Evaporate the solvent under reduced pressure to yield crude 3,5-diaminobenzoic acid.
 The product can be further purified by recrystallization.

Step 2: Selective Mono-esterification of 3,5-Diaminobenzoic Acid

This step involves the conversion of the carboxylic acid group to a methyl ester. Fischer-Speier esterification is a standard method for this transformation. Achieving selective monoesterification in the presence of two amino groups can be challenging, and optimization of reaction conditions is crucial.

Reaction Workflow:



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Fig 2. Workflow for the esterification of 3,5-diaminobenzoic acid.

Experimental Protocol:

- Dissolve 3,5-diaminobenzoic acid (1 equivalent) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.



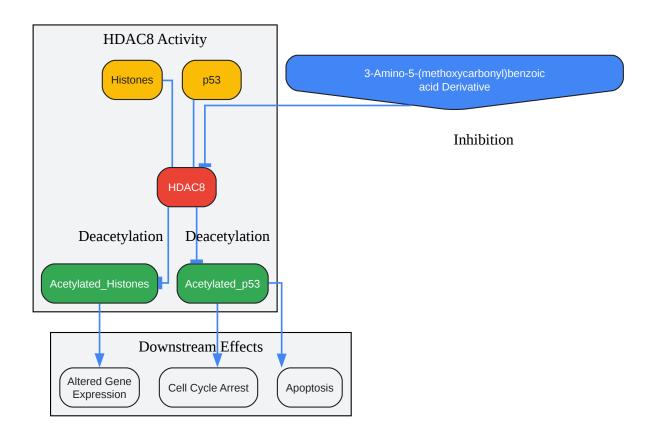
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and neutralize the excess acid
 with a saturated solution of sodium bicarbonate.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield 3-Amino-5-(methoxycarbonyl)benzoic acid.

Research Applications Anticancer Activity: HDAC8 Inhibition

Derivatives of **3-Amino-5-(methoxycarbonyl)benzoic acid** have been investigated for their potential as anticancer agents, particularly as inhibitors of histone deacetylase 8 (HDAC8). HDAC8 is a class I histone deacetylase that plays a crucial role in the regulation of gene expression and is often overexpressed in various cancers. Inhibition of HDAC8 can lead to the accumulation of acetylated histones and non-histone proteins, such as p53, resulting in cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway:





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Fig 3. Simplified HDAC8 signaling pathway and the inhibitory role of **3-Amino-5-** (methoxycarbonyl)benzoic acid derivatives.

Quantitative Data:

A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, synthesized using a Michael addition reaction with a derivative of 3,5-diaminobenzoic acid, have shown promising cytotoxic activity against the HeLa cervical cancer cell line.[3][4]



Compound	Cytotoxicity	Antioxidant Activity	Antioxidant Activity
	against HeLa cells	(DPPH, %	(ABTS, %
	(% inhibition)	inhibition)	inhibition)
3d	Maximum Inhibition*	77%	80%

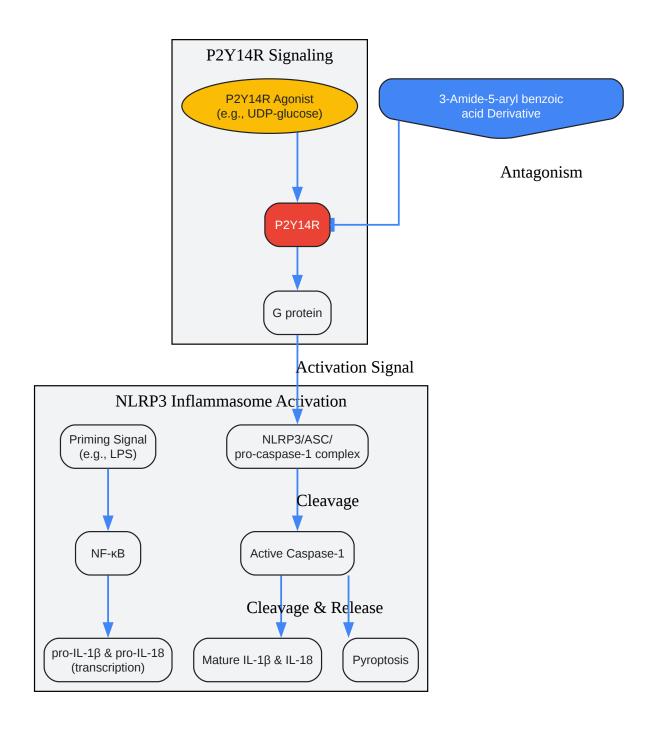
^{*}Note: The original study mentions "maximum inhibition" and "better activity than the standard drug" but does not provide a specific IC50 value.[3][4]

Anti-inflammatory Activity: P2Y14R Antagonism and NLRP3 Inflammasome Inhibition

Derivatives of **3-Amino-5-(methoxycarbonyl)benzoic acid** have been designed as potent antagonists of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in inflammatory processes. Activation of P2Y14R can contribute to the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. By blocking the P2Y14R, these derivatives can inhibit the downstream activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines like IL-1 β and IL-18.

Signaling Pathway:





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Fig 4. Simplified P2Y14R and NLRP3 inflammasome signaling pathway, highlighting the antagonistic effect of 3-amide-5-aryl benzoic acid derivatives.



• Quantitative Data:

A series of 3-amide-5-aryl benzoic acid derivatives have been synthesized and evaluated as P2Y14R antagonists.

Compound	P2Y14R Antagonistic Activity (IC50)	Reference
11m	2.18 nM	[5]
16c	1.77 nM	[6]

Conclusion

3-Amino-5-(methoxycarbonyl)benzoic acid is a highly valuable and versatile building block in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and anti-inflammatory agents through the modulation of key biological targets such as HDAC8 and the P2Y14 receptor. The synthetic accessibility of this scaffold, coupled with the potent biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutics. The experimental protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further explore the therapeutic potential of this promising class of compounds. Further research is warranted to optimize the pharmacological properties of these derivatives and to fully elucidate their mechanisms of action in preclinical and clinical settings.

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